molecular formula C14H20FNO2S B8523701 O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate

O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate

Cat. No.: B8523701
M. Wt: 285.38 g/mol
InChI Key: PGNSBNOSZIWQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate is a useful research compound. Its molecular formula is C14H20FNO2S and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

O-propan-2-yl N-[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]carbamothioate

InChI

InChI=1S/C14H20FNO2S/c1-9(2)17-13(19)16-11-6-10(15)7-12(8-11)18-14(3,4)5/h6-9H,1-5H3,(H,16,19)

InChI Key

PGNSBNOSZIWQDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=CC(=C1)F)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-tert-Butoxy-3-fluoro-5-isothiocyanato-benzene (24.0 g) and triethylamine (10.9 g) are dissolved in iso-propanol (150 ml). The reaction mixture is refluxed for 18 hours and the solvent is removed by vacuo. The crude product is dissolved in hexane:diethyl ether (19:1). The diethyl ether is removed by vacuo and the solution is cooled to 0° C. for 3 hours. The solution is filtered to give the title compound. 1H nmr (CDCl3, 400 MHz); 8.10 (br s, 1H), 6.65 (br s, 2H), 6.45 (ddd, 1H) 5.60 (sept, 1H), 1.35 (d, 6H), 1.30 (s, 9H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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